N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a xanthene core, which is a tricyclic structure, and a carboxamide group attached to a hydroxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene derivative with an appropriate amine, such as 3-hydroxycyclohexylamine, under dehydrating conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient synthesis of the compound while maintaining high yield and purity. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the cyclohexyl moiety can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexyl moiety may play a role in binding to these targets, while the xanthene core can influence the overall activity of the compound. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide: can be compared with other xanthene derivatives, such as fluorescein and rhodamine, which are well-known for their fluorescent properties.
Hydroxycyclohexyl derivatives: Compounds like 3-hydroxycyclohexylamine and its derivatives can be considered similar due to the presence of the hydroxycyclohexyl moiety.
Uniqueness
Structural Uniqueness: The combination of the xanthene core with the hydroxycyclohexyl moiety and the carboxamide group makes this compound unique compared to other xanthene derivatives.
Functional Properties:
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-14-7-5-6-13(12-14)21-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-4,8-11,13-14,19,22H,5-7,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFTIVDHITOFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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